Mal-PEG3-NH2 TFA

Catalog No.
S12867930
CAS No.
M.F
C14H21F3N2O7
M. Wt
386.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-PEG3-NH2 TFA

Product Name

Mal-PEG3-NH2 TFA

IUPAC Name

1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid

Molecular Formula

C14H21F3N2O7

Molecular Weight

386.32 g/mol

InChI

InChI=1S/C12H20N2O5.C2HF3O2/c13-3-5-17-7-9-19-10-8-18-6-4-14-11(15)1-2-12(14)16;3-2(4,5)1(6)7/h1-2H,3-10,13H2;(H,6,7)

InChI Key

XJFZSMGECVGGCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCN.C(=O)(C(F)(F)F)O

Mal-PEG3-NH2 TFA is a linear heterobifunctional polyethylene glycol (PEG) compound featuring a maleimide group and an amine group. This compound serves as a versatile crosslinking reagent, primarily utilized in bioconjugation and drug delivery applications. The maleimide moiety is reactive towards thiol groups, allowing for the formation of stable covalent bonds, while the amine group can interact with various functional groups such as carboxylic acids and activated N-hydroxysuccinimide esters . The compound is typically provided as a trifluoroacetic acid (TFA) salt, which enhances its solubility and stability in solution .

  • Thiol-Maleimide Reaction: The maleimide group reacts with thiols to form stable thioether linkages. This reaction is widely used in protein labeling and drug conjugation.
  • Amine Reactivity: The amine group can react with:
    • Carboxylic Acids: Forming amides through condensation reactions.
    • Activated Esters: Such as N-hydroxysuccinimide esters, facilitating the formation of stable amide bonds.
    • Carbonyl Compounds: Including aldehydes and ketones, leading to imine formation .

Mal-PEG3-NH2 TFA exhibits significant biological activity due to its ability to facilitate the conjugation of biomolecules. This property is particularly valuable in the development of targeted drug delivery systems and therapeutic agents. The compound's ability to form stable linkages with proteins or peptides enhances their pharmacokinetic properties, potentially improving efficacy and reducing toxicity . Additionally, the PEG component contributes to increased solubility and biocompatibility.

The synthesis of Mal-PEG3-NH2 TFA typically involves the following steps:

  • Synthesis of Maleimide-PEG: Maleimide is first reacted with a suitable PEG precursor to create a maleimide-functionalized PEG.
  • Amine Functionalization: The resulting maleimide-PEG compound is then treated with an amine source, resulting in the formation of Mal-PEG3-NH2.
  • TFA Salt Formation: Finally, the compound is converted into its TFA salt form to enhance solubility and stability .

Mal-PEG3-NH2 TFA has diverse applications across various fields:

  • Bioconjugation: Used for attaching drugs or labels to proteins, antibodies, or other biomolecules.
  • Drug Delivery Systems: Enhances the solubility and stability of therapeutic agents, facilitating targeted delivery.
  • Diagnostics: Employed in the development of biosensors and diagnostic assays due to its ability to conjugate with biomolecules.
  • Polymer Science: Utilized in synthesizing PEGylated polymers for biomedical applications .

Studies on Mal-PEG3-NH2 TFA have focused on its interaction with thiols and other functional groups. These interactions are critical for understanding how this compound can be utilized in drug delivery systems and bioconjugation strategies. The efficiency of thiol-maleimide reactions has been extensively documented, showcasing rapid kinetics and high specificity, which are essential for effective biomolecule labeling and modification .

Mal-PEG3-NH2 TFA shares structural similarities with several other PEG-based compounds. Below is a comparison highlighting its unique features:

Compound NameFunctional GroupsUnique Features
Mal-PEG2-AmineMaleimide, AmineShorter PEG spacer; used for smaller biomolecules
Mal-PEG4-AmineMaleimide, AmineLonger PEG spacer; improved solubility
Mal-PEG6-AmineMaleimide, AmineEnhanced stability; suitable for larger proteins
NH2-PEG3-NH2AmineLacks maleimide; used for different conjugation types
N-(Mal-PEG6)-N-Bis(PEG3-Amine) TFA saltMaleimide, Bis(Amine)Contains two amines; allows for dual conjugation

Mal-PEG3-NH2 TFA's unique combination of a maleimide group and a single amine functionality allows for selective conjugation strategies that are not achievable with compounds having multiple amines or lacking the maleimide moiety .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

386.13008550 g/mol

Monoisotopic Mass

386.13008550 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

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